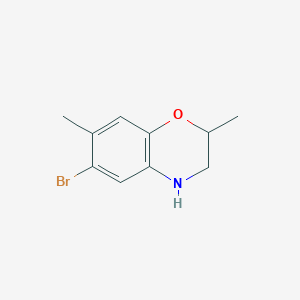
(R)-2-乙酰氧基-3-甲基丁酸叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl 2-acetoxy-3-methylbutanoate is a chemical compound known for its role as a sex pheromone in certain species of mealybugs. This compound is characterized by its unique structure, which includes a tert-butyl group, an acetoxy group, and a methylbutanoate moiety. It is used primarily in the field of chemical ecology and pest management.
科学研究应用
®-tert-Butyl 2-acetoxy-3-methylbutanoate has several applications in scientific research:
Chemical Ecology: It is used as a sex pheromone in studies related to the behavior and control of mealybugs.
Pest Management: The compound is employed in integrated pest management programs to monitor and control mealybug populations.
Synthetic Chemistry: It serves as a building block in the synthesis of more complex molecules for various research purposes.
作用机制
Target of Action
Similar compounds have been identified as sex pheromones in certain species of insects , suggesting that the compound may interact with specific receptors in these organisms.
Mode of Action
In the case of similar compounds acting as pheromones, they typically bind to specific receptors in the antennae of the insects, triggering a series of signal transduction pathways that lead to a behavioral response .
Biochemical Pathways
Pheromones typically influence signal transduction pathways in the nervous system of insects, leading to changes in behavior .
Pharmacokinetics
As a potential pheromone, it would likely be released into the environment and detected by the antennae of insects, rather than being absorbed and distributed within an organism .
Result of Action
In the case of similar compounds acting as pheromones, they typically induce changes in insect behavior, such as attraction or repulsion .
Action Environment
The action, efficacy, and stability of ®-tert-Butyl 2-acetoxy-3-methylbutanoate can be influenced by various environmental factors . These may include temperature, humidity, and the presence of other chemical signals in the environment .
生化分析
Cellular Effects
The effects of ®-tert-Butyl 2-acetoxy-3-methylbutanoate on cellular processes are profound. It influences cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound has been observed to affect gene expression, leading to changes in cellular metabolism and function . For instance, ®-tert-Butyl 2-acetoxy-3-methylbutanoate can alter the expression of genes involved in lipid metabolism, thereby impacting cellular energy balance and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl 2-acetoxy-3-methylbutanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-tert-Butyl 2-acetoxy-3-methylbutanoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and efficacy in in vitro and in vivo studies.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 2-acetoxy-3-methylbutanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of ®-tert-Butyl 2-acetoxy-3-methylbutanoate is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
®-tert-Butyl 2-acetoxy-3-methylbutanoate exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes, as it determines the availability and interaction of ®-tert-Butyl 2-acetoxy-3-methylbutanoate with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-acetoxy-3-methylbutanoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl 2-acetoxy-3-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and enantiomeric excess of the compound.
化学反应分析
Types of Reactions
®-tert-Butyl 2-acetoxy-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major products are tert-butyl alcohol and 2-acetoxy-3-methylbutanoic acid.
Oxidation: The products depend on the extent of oxidation and the specific oxidizing agent used.
Substitution: The products vary based on the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
- Chrysanthemyl 2-acetoxy-3-methylbutanoate
- Lavandulyl 2-acetoxy-3-methylbutanoate
- Geranyl 2-acetoxy-3-methylbutanoate
Uniqueness
®-tert-Butyl 2-acetoxy-3-methylbutanoate is unique due to its specific structure and its role as a sex pheromone in certain mealybug species
属性
IUPAC Name |
tert-butyl (2R)-2-acetyloxy-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRBOFYIGYFPP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
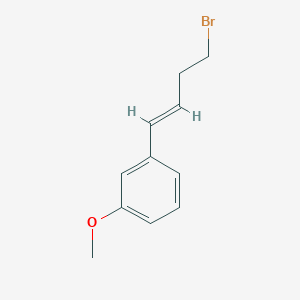
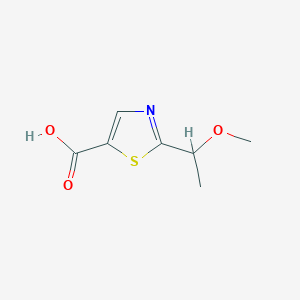
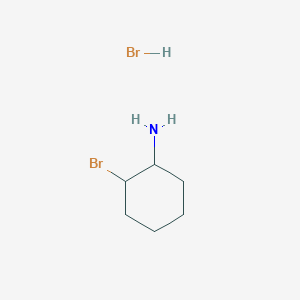
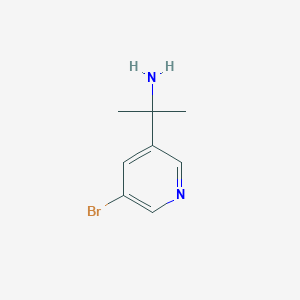
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

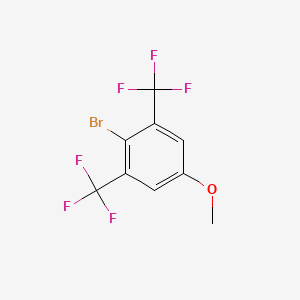
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
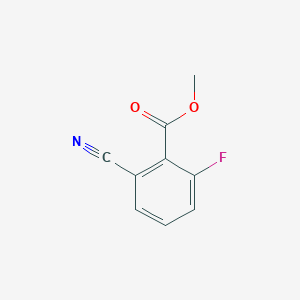
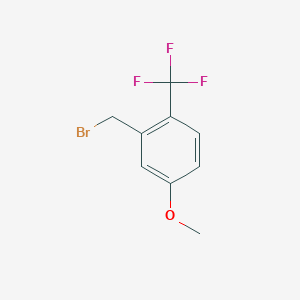
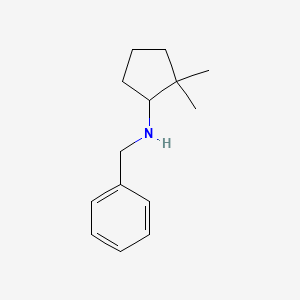
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
